6-溴吡啶-4-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

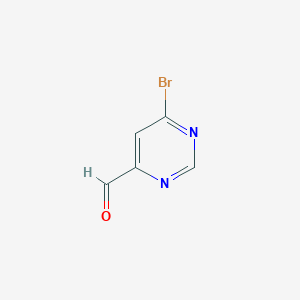

6-Bromopyrimidine-4-carbaldehyde is a compound used in various chemical syntheses and studies. It has applications in supramolecular chemistry and as a ligand for transition metal catalysts and luminescent complexes (Brito et al., 2023).

Synthesis Analysis

This compound can be synthesized through various chemical reactions. For example, the palladium-catalyzed cyclization of 3-bromopyridine-4-carbaldehyde with carbon monoxide and carboxylic acids is one method of synthesis (Cho & Kim, 2008).

Molecular Structure Analysis

Structural analysis of 6-Bromopyrimidine-4-carbaldehyde has been conducted using various spectroscopic techniques. For instance, its vibrational spectra were studied, revealing that intermolecular interactions in the crystal do not significantly perturb the intramolecular vibrational potential (Brito et al., 2023).

Chemical Reactions and Properties

Chemical reactions involving 6-Bromopyrimidine-4-carbaldehyde are diverse. It reacts with dinucleophiles to produce heteroanellated compounds containing various rings like thiophene, pyrazole, and pyrimidine (Neidlein & Schröder, 1992).

Physical Properties Analysis

The physical properties of this compound include its crystalline structure and behavior under different conditions. For example, its structure and spectra in the crystalline phase have been compared with the isolated molecules in cryogenic matrices (Brito et al., 2023).

Chemical Properties Analysis

Its chemical properties are characterized by its reactivity and the nature of its interactions in different states. For instance, a study on 6-Bromopyridine-2-carbaldehyde, a related compound, revealed weak coupling between the intermolecular interactions and the structure of the molecular units in its crystalline state (Brito et al., 2023).

科学研究应用

超分子化学和发光配合物

6-溴吡啶-4-甲醛(BPCA)在超分子化学中充当构建块,并且是过渡金属催化剂和发光配合物的配体。其结构和振动光谱已在不同相中进行了研究,揭示了其晶体状态中的分子间相互作用并不显著影响其分子内振动势能。这一洞察对于理解BPCA在超分子化学中的作用以及其在合成中和作为过渡金属催化剂和发光配合物的配体中的应用至关重要(Brito et al., 2023)。

环化反应

BPCA已被用于与羧酸在一氧化碳压力下进行环化反应,同时存在钯催化剂和碱。这个过程产生3-氧代-1,3-二氢呋喃[3,4-c]吡啶-1-基烷酸酯,展示了其在有机合成中的潜力(Cho & Kim, 2008)。

环裂解和脱羰基化

相关化合物4-氯-6-二烷基氨基吡啶-5-甲醛已被研究其环裂解和脱甲醛反应。这些反应在酸的催化下在温和条件下进行,突显了吡啶甲醛在化学转化中的多功能性(Clark, Parvizi & Southon, 1976)。

蛋白酪氨酸激酶抑制剂

结构类似于BPCA的4-氨基吡啶-5-甲醛肟已被确认为EGFR和ErbB-2酪氨酸激酶的有效和选择性抑制剂。这些发现展示了吡啶甲醛在癌症治疗药物开发中的制药相关性(Xu et al., 2008)。

VEGFR-2抑制剂

与上述类似,4-氨基吡啶-5-甲醛肟显示出强效的VEGFR-2抑制活性。这些化合物的化学和构效关系突显了它们在药物化学中的重要性,特别是在开发涉及血管内皮生长因子受体的疾病治疗方法中(Huang et al., 2011)。

安全和危害

6-Bromopyrimidine-4-carbaldehyde is classified under GHS07. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing skin thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/eye protection/face protection (P280) .

未来方向

6-Bromopyrimidine-4-carbaldehyde is used both as a building block in supramolecular chemistry and as a ligand for transition metal catalysts and luminescent complexes . It has also been used in the synthesis of porphyrins . The future directions of this compound could involve further exploration of these applications and potentially discovering new ones.

作用机制

Target of Action

6-Bromopyrimidine-4-carbaldehyde (BPCA) is primarily used as a building block in supramolecular chemistry and as a ligand for transition metal catalysts and luminescent complexes . The primary targets of BPCA are therefore the transition metal catalysts and the structures in supramolecular chemistry where it acts as a ligand or a building block.

Mode of Action

The mode of action of BPCA involves its interaction with its targets, which are primarily transition metal catalysts and structures in supramolecular chemistry. As a ligand, BPCA can bind to transition metal catalysts, thereby influencing the catalytic activity of these metals. As a building block in supramolecular chemistry, BPCA can form part of larger molecular structures, contributing to their overall properties .

Biochemical Pathways

Given its role as a ligand for transition metal catalysts, it can be inferred that bpca may influence the biochemical pathways that are catalyzed by these metals .

Pharmacokinetics

It is noted that bpca has high gastrointestinal absorption and is bbb permeant, indicating that it can be absorbed in the digestive tract and can cross the blood-brain barrier .

Result of Action

The result of BPCA’s action depends on its role as a ligand or a building block. As a ligand for transition metal catalysts, BPCA can influence the catalytic activity of these metals, potentially enhancing their efficiency or altering their selectivity . As a building block in supramolecular chemistry, BPCA contributes to the properties of the larger molecular structures it forms part of .

Action Environment

The action of BPCA can be influenced by various environmental factors. For instance, the efficiency of BPCA as a ligand for transition metal catalysts can be affected by the presence of other ligands, the pH of the environment, and the temperature

属性

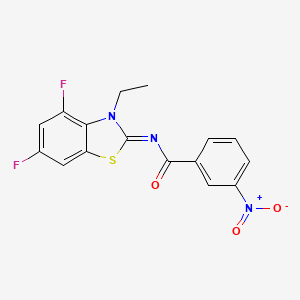

IUPAC Name |

6-bromopyrimidine-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2O/c6-5-1-4(2-9)7-3-8-5/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHMQDZWWRCYATJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1Br)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3,6-Dichloropyridin-2-yl)-[4-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]methanone](/img/structure/B2490730.png)

![N1-(benzo[d]thiazol-2-yl)-N2-(2-methoxy-5-methylphenyl)oxalamide](/img/structure/B2490734.png)

![2-{[4-(2-Furyl)-2-pyrimidinyl]sulfanyl}acetonitrile](/img/structure/B2490739.png)

![2-(Furan-2-yl)-5-(furan-2-yl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2490740.png)

![1-([2,3'-Bipyridin]-3-ylmethyl)-3-cyclopentylurea](/img/structure/B2490742.png)

![4-(1-methyl-1H-pyrazol-4-yl)-N-(2-methylbenzo[d]thiazol-5-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B2490744.png)